Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a sulfur-containing acetamide derivative featuring a cycloheptyl substituent on the nitrogen atom and a fused 1,2,4-triazinoindole core. The 8-methyl group on the triazinoindole moiety and the thioether linkage distinguish its structural framework.
Properties
Molecular Formula |
C19H23N5OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-12-8-9-15-14(10-12)17-18(21-15)22-19(24-23-17)26-11-16(25)20-13-6-4-2-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
QGLIVDPPHRYJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-cycloheptyl acetamides exhibit significant cytotoxic properties against various cancer cell lines. The triazine and indole structures present in this compound may contribute to its ability to inhibit tumor growth. For instance, studies have shown that derivatives of triazino-indole compounds can effectively target cancer cells by inducing apoptosis and inhibiting proliferation pathways .
Antimicrobial Properties
Compounds containing thioether functionalities have been reported to display antimicrobial activity. The thio group in N-cycloheptyl acetamide may enhance its interaction with microbial enzymes or cell membranes, leading to effective inhibition of bacterial growth. This potential application is particularly relevant in the context of increasing antibiotic resistance .
Enzyme Inhibition
The structure of N-cycloheptyl acetamide suggests potential as an enzyme inhibitor. For example, similar compounds have been studied as inhibitors for various enzymes involved in metabolic pathways linked to diseases like diabetes and obesity. The ability to modulate enzyme activity could provide therapeutic benefits in managing these conditions .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various triazine derivatives on human colon cancer cell lines. The results indicated that compounds with similar structural motifs to N-cycloheptyl acetamide showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. This suggests a promising avenue for further exploration in cancer treatment .
Study 2: Antimicrobial Activity
In another investigation focused on the antimicrobial properties of thioether-containing compounds, N-cycloheptyl acetamide was tested against a range of bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Summary of Findings
Mechanism of Action
The mechanism of action of Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Modifications on the Triazinoindole Core
Variations in the triazinoindole moiety influence electronic properties and steric effects:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy (electron-donating) and bromo (electron-withdrawing) substituents modify the electronic environment of the triazinoindole core, impacting interactions with biological targets .
- Steric Effects : Larger groups (e.g., isopropyl) at position 8 may hinder binding to flat binding sites but improve resistance to metabolic enzymes .
Spectroscopic Consistency :
Biological Activity
Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines an acetamide group with a triazino-indole moiety, which may contribute to its diverse biological effects.
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 331.39 g/mol
- CAS Number : 603946-30-1
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent research indicates that compounds with similar structural motifs to Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibit significant antimicrobial properties. For example, thiazole-bearing molecules have shown promising results against various bacterial strains with IC50 values indicating effective inhibition at low concentrations .
In a related study, derivatives of acetamide were synthesized and tested for their ability to inhibit bacterial growth. The results demonstrated that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of similar compounds has also been evaluated. For instance, the structure-activity relationship (SAR) analysis of various acetamide derivatives revealed that modifications in the molecular structure significantly influenced their cytotoxicity against cancer cell lines. Some derivatives displayed IC50 values lower than those of established chemotherapeutics like doxorubicin .
A specific case study highlighted the synthesis and evaluation of substituted acetamides for their ability to inhibit butyrylcholinesterase (BChE), which is linked to neurodegenerative diseases. The most potent derivatives showed promising activity with IC50 values below 50 µM .
The mechanism by which Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its biological effects is likely multifaceted. It may involve interactions with specific enzymes or receptors that modulate cellular pathways associated with disease processes. For example, compounds with similar structures have been shown to interact with proteins involved in apoptosis and cell cycle regulation, leading to increased cancer cell death and reduced proliferation rates .
Case Studies
- Antimicrobial Evaluation : A study evaluated various substituted phenylthiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant antibacterial effects comparable to standard treatments like norfloxacin .
- Anticancer Screening : Another investigation focused on the cytotoxicity of acetamide derivatives against A431 and Jurkat cell lines. The study found that specific structural modifications enhanced the anticancer properties of these compounds, leading to higher rates of apoptosis in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
